1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde
CAS No.: 383147-55-5
Cat. No.: VC2196894
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383147-55-5 |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.2 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |
| Standard InChI Key | NNKANGSJBQWJSD-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |
Introduction
Chemical Properties and Structure
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is characterized by a molecular formula of C12H9NO3 and a molecular weight of 215.21 g/mol . The compound is identified in chemical databases by its CAS number 383147-55-5 and MDL number MFCD03011790 . Structurally, it consists of a benzodioxole ring (a catechol moiety with a methylene bridge) connected to a pyrrole ring that bears an aldehyde functional group at the 2-position.
The structural features of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde contribute to its reactivity profile and potential applications. The aldehyde group serves as a versatile handle for further chemical modifications through various reactions including reduction, oxidation, and condensation reactions. Meanwhile, the benzodioxole moiety provides a distinct electronic environment that can influence the compound's interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H9NO3 |
| Molecular Weight | 215.21 g/mol |
| CAS Number | 383147-55-5 |
| MDL Number | MFCD03011790 |
| Physical State | Solid (at standard conditions) |
| Storage Temperature | Ambient |
| Commercial Purity | 95% |
The compound contains several functional groups that contribute to its chemical behavior:
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The aldehyde group at the 2-position of the pyrrole ring
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The nitrogen atom of the pyrrole ring
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The 1,3-benzodioxole group (methylenedioxy group)
These functional groups provide multiple sites for potential reactions and modifications, making the compound versatile in synthetic applications.
Applications in Medicinal Chemistry
1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde serves as an important building block in the synthesis of various bioactive molecules with potential pharmacological applications. The compound's structural features make it particularly valuable for medicinal chemistry research and drug development programs.
As a Synthetic Intermediate
The compound functions as a versatile intermediate in the synthesis of:
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Potential therapeutic agents targeting specific cellular pathways
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Novel compounds with anticancer, antimicrobial, or anti-inflammatory properties
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Ligands for specific receptor systems or enzyme inhibitors
The aldehyde functionality provides a convenient handle for further modifications through condensation reactions (with amines, hydrazines, or hydroxylamines), reductions (to alcohols), or oxidations (to carboxylic acids). These transformations allow for the generation of diverse chemical libraries based on the core structure.
Structure-Activity Relationship Studies
The compound and its derivatives can be valuable in structure-activity relationship (SAR) studies, where systematic modifications to the core structure can reveal important insights about how structural features correlate with biological activity. Such studies can guide the rational design of more potent and selective therapeutic agents.
Comparison with Similar Compounds
To better understand the unique properties and potential applications of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds bear structural similarities to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde but differ in specific functional groups or substituents:
The variations in substitution patterns between these compounds can significantly affect their chemical reactivity, physical properties, and biological activities. For instance, the presence of methyl groups can influence the electron density distribution within the pyrrole ring, potentially altering its interactions with biological targets. Similarly, the position of the aldehyde group (2-position versus 3-position) can affect the compound's reactivity in various chemical transformations.
Structure-Property Relationships
The structural differences between 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde and its analogs lead to distinct differences in:
Understanding these structure-property relationships is crucial for rational design and optimization of compounds with enhanced properties for specific applications.
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